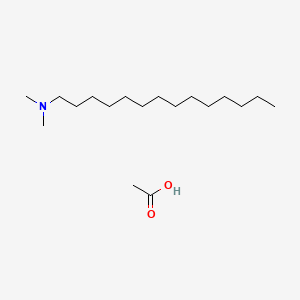
1-Tetradecanamine, N,N-dimethyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltetradecylammonium acetate is a quaternary ammonium compound with the molecular formula C18H39NO2. It is known for its surfactant properties and is commonly used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyltetradecylammonium acetate can be synthesized through the quaternization of dimethyltetradecylamine with acetic acid. The reaction typically involves heating the amine with acetic acid under reflux conditions to form the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of dimethyltetradecylammonium acetate involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyltetradecylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium salts .
Applications De Recherche Scientifique
Dimethyltetradecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers and other biological preparations.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents.
Mécanisme D'action
The mechanism of action of dimethyltetradecylammonium acetate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Comparaison Avec Des Composés Similaires
- Dodecyl trimethyl ammonium bromide
- Tetradecyl trimethyl ammonium bromide
- Dioctyl dimethyl ammonium chloride
- Octyldecyl dimethyl ammonium chloride
- Didecyl dimethyl ammonium bromide
Comparison: Dimethyltetradecylammonium acetate is unique due to its specific chain length and acetate counterion, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, antimicrobial efficacy, and interaction with biological membranes .
Propriétés
Numéro CAS |
24287-35-2 |
|---|---|
Formule moléculaire |
C16H35N.C2H4O2 C18H39NO2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
acetic acid;N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-2(3)4/h4-16H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
WOJPVXQAVGCDIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















